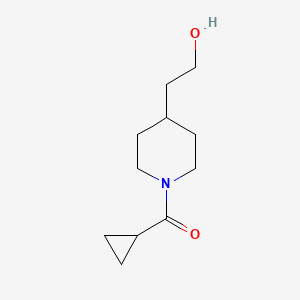

Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopropyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-8-5-9-3-6-12(7-4-9)11(14)10-1-2-10/h9-10,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQKAVPVZGJMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 4-(2-hydroxyethyl)piperidine

- Starting from piperidine, a selective alkylation at the 4-position is achieved using 2-bromoethanol or a protected form such as 2-(tosyloxy)ethanol.

- The reaction is typically carried out under basic conditions with stirring to ensure regioselectivity.

- Protection of the hydroxy group may be employed during intermediate steps to avoid side reactions.

Step 2: Preparation of Cyclopropanecarbonyl Chloride

- Cyclopropanecarboxylic acid is converted into the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.

- The reaction is performed under anhydrous conditions, often in an inert solvent like dichloromethane or toluene, with stirring and cooling to control the reaction rate.

Step 3: Amide Bond Formation

- The 4-(2-hydroxyethyl)piperidine intermediate is reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.

- The reaction is typically conducted in an aprotic solvent like dichloromethane at low temperature to room temperature.

- The progress of the reaction is monitored by thin-layer chromatography (TLC).

- After completion, the reaction mixture is quenched, and the product is isolated by extraction followed by purification techniques such as recrystallization or chromatography.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Alkylation of piperidine | 2-bromoethanol, base (e.g., K2CO3) | Acetonitrile or DMF | Room temperature | 12–24 hours | Protect hydroxy if needed |

| Conversion to acid chloride | SOCl2 or oxalyl chloride | DCM or toluene | 0–25 °C | 1–3 hours | Anhydrous conditions required |

| Amide bond formation | Cyclopropanecarbonyl chloride, base | DCM | 0–25 °C | 2–6 hours | Stirring, monitor by TLC |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

- Column Chromatography: Employed for purification of the final compound.

- NMR Spectroscopy: Confirms the structure and substitution pattern.

- Mass Spectrometry: Verifies molecular weight.

- Melting Point Determination: Assesses purity and identity.

Research Findings and Optimization Notes

- The choice of base during amide bond formation significantly affects yield and purity; tertiary amines like triethylamine are preferred to avoid side reactions.

- Protection of the hydroxyethyl group during alkylation can improve regioselectivity and reduce by-products.

- Use of anhydrous solvents and inert atmosphere (nitrogen or argon) is critical during acid chloride formation to prevent hydrolysis.

- Reaction temperature control is essential to minimize decomposition of sensitive intermediates.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents | Critical Parameters | Outcome |

|---|---|---|---|

| Piperidine alkylation | 2-bromoethanol, K2CO3 | Base strength, solvent polarity | 4-(2-hydroxyethyl)piperidine |

| Acid chloride formation | Cyclopropanecarboxylic acid, SOCl2 | Anhydrous conditions, temp control | Cyclopropanecarbonyl chloride |

| Amide coupling | Piperidine derivative, acid chloride, triethylamine | Stoichiometry, temperature, reaction time | This compound |

Chemical Reactions Analysis

Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway.

Scientific Research Applications

Chemistry

In synthetic chemistry, cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone serves as a valuable intermediate for the synthesis of more complex molecules. Its structural attributes facilitate the exploration of new chemical reactions, particularly those involving cyclopropyl and piperidine functionalities. The compound's ability to undergo various transformations makes it an attractive target for further chemical investigations.

Biology

Biologically, this compound can be utilized to study interactions between thioether-containing molecules and biological systems. It may act as a model compound for understanding the behavior of similar structures in biological environments, providing insights into molecular dynamics and interactions at the cellular level.

Pharmacological Potential

Research indicates that this compound may possess significant pharmacological properties, particularly in the following areas:

- Antimicrobial Activity : Compounds with piperidine structures have shown promising antibacterial and antifungal properties. For instance, derivatives have demonstrated activity against various bacterial strains, suggesting that this compound may exhibit similar effects.

- Antitumor Activity : There is potential for this compound to be explored in cancer research. Compounds with structural similarities have been investigated for their ability to inhibit tumor growth through mechanisms such as ERK blockade and modulation of cell surface markers like CD44.

Case Studies and Research Findings

- Antimicrobial Studies : In studies investigating the antimicrobial properties of piperidine derivatives, compounds exhibiting thioether linkages showed enhanced activity against pathogens like Staphylococcus aureus and Escherichia coli. Certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against these bacteria, indicating strong antibacterial potential.

- Antitumor Effects : Research into related compounds has revealed their capacity to inhibit tumor cell proliferation. Combinations of inhibitors targeting the MAPK pathway alongside thioether-containing compounds have demonstrated synergistic effects in reducing tumor growth in preclinical models. This suggests a promising avenue for further exploration with this compound.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and piperidine moiety play crucial roles in its binding affinity and activity. The compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

- Compound: 1-(4-Chlorophenyl)cyclopropylmethanone derivatives (e.g., 3a-j) . Structural Differences: Replaces the piperidine ring with a piperazine ring and includes a 4-chlorophenyl substituent. Biological Activity: Demonstrated antituberculosis activity (MIC < 6.25 µg/mL for 3a, 3b, 3c) and anticancer activity against MDA-MB-435 breast cancer cells (IC₅₀ ~40–80 µg/mL for 3a, 3c).

Substituent Effects on the Piperidine Ring

- Compound: 1-(1-Cyclopropanecarbonylpiperidin-4-yl)methanamine . Structural Differences: Features an aminomethyl group at the 4-position of the piperidine ring instead of a hydroxyethyl group. Implications: The primary amine may enhance solubility but reduce metabolic stability due to susceptibility to oxidation.

- Compound: Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone . Structural Differences: Replaces the cyclopropyl group with a cyclohexenyl ring.

Complex Derivatives with Extended Aromatic Systems

- Compound: (S)-Cyclopropyl(3-((4-(6-hydroxy-2-(naphthalen-2-yl)-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (26a) . Structural Differences: Incorporates a benzoimidazole-pyrimidine core and a naphthyl substituent. Biological Activity: Acts as a JNK3 inhibitor (IC₅₀ < 50 nM) with neuroprotective effects against amyloid β-induced toxicity in neurons. Key Insight: Extended aromatic systems enhance binding affinity to kinase targets but may reduce solubility.

Chlorinated vs. Hydroxyethyl Substituents

- Compound: (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone . Structural Differences: Substitutes the hydroxyethyl group with a 4-chlorophenyl-hydroxypiperidine moiety.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity | Reference |

|---|---|---|---|---|---|

| Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone | C₁₂H₂₀NO₂ | 210.29 | 2-Hydroxyethyl, cyclopropyl | Understudied | N/A |

| 1-(4-Chlorophenyl)cyclopropylmethanone (3c ) | C₁₄H₁₆ClN₂O | 278.74 | 4-Chlorophenyl, piperazine | Anticancer, antituberculosis | |

| (S)-Compound 26a | C₃₀H₂₈N₆O₂ | 504.58 | Naphthyl, benzoimidazole-pyrimidine | JNK3 inhibition, neuroprotection | |

| (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone | C₂₁H₂₂ClNO₂ | 363.86 | 4-Chlorophenyl, hydroxypiperidine | Not reported |

Key Research Findings

- Anticancer Activity : Piperazine derivatives (e.g., 3c ) show moderate activity, while hydroxyethyl-piperidine analogs may require functionalization (e.g., with aromatic systems) to enhance potency .

- Neuroprotection : Compounds like 26a demonstrate that cyclopropyl-piperidine scaffolds can be optimized for CNS targets by introducing planar aromatic groups .

- Solubility vs. Lipophilicity : Hydroxyethyl substituents improve aqueous solubility, whereas chlorophenyl or naphthyl groups enhance membrane permeability but may necessitate formulation adjustments .

Biological Activity

Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The structural components, including the cyclopropane ring and piperidine moiety, play crucial roles in its binding affinity and biological effects. The compound may modulate neurotransmitter activity or inhibit specific enzymes, contributing to its observed pharmacological effects.

Therapeutic Applications

This compound has shown potential in several therapeutic areas:

- Neurological Disorders : Research indicates that this compound may be useful in treating conditions like anxiety or depression due to its effects on neurotransmitter systems.

- Analgesic Properties : Preliminary studies suggest it could serve as an analgesic agent, providing relief from pain through modulation of pain pathways.

- PDE5 Inhibition : Similar compounds have been explored for their ability to inhibit phosphodiesterase type 5 (PDE5), which is relevant in the treatment of erectile dysfunction and pulmonary hypertension .

Case Studies

- PDE5 Inhibition : A study highlighted that a related compound demonstrated excellent potency and selectivity as a PDE5 inhibitor, leading to significant reductions in blood pressure in hypertensive models. This suggests that this compound may have similar properties that warrant further exploration in clinical settings .

- Anti-inflammatory Activity : Research on piperidine derivatives has shown promising anti-inflammatory effects. The biological evaluation indicated that modifications in the piperidine structure could enhance anti-inflammatory properties, suggesting that this compound might exhibit similar benefits .

- Antimicrobial Activity : The compound's structural analogs have been tested for antibacterial and antifungal activities. Results indicated varying degrees of effectiveness against different strains, with some derivatives showing significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Data Tables

Q & A

Q. What are the established synthetic routes for Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

- Cyclopropanation : Introduction of the cyclopropyl group via [2+1] cycloaddition using diazomethane derivatives under controlled conditions.

- Piperidine Functionalization : The 4-(2-hydroxyethyl)piperidine intermediate is prepared by alkylation of 4-piperidone with 2-bromoethanol, followed by reduction.

- Coupling Reactions : Amide bond formation between the cyclopropanecarboxylic acid and the functionalized piperidine using coupling agents like HATU or EDC/HOBt in anhydrous DCM .

- Purification : Final purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization to achieve >95% purity .

Key Considerations : Reaction temperatures (0–60°C), inert atmospheres (N₂/Ar), and solvent selection (DMF, THF) significantly impact yields.

Q. How is the structural integrity of this compound confirmed in experimental settings?

Methodological Answer: Structural confirmation relies on:

- Spectroscopic Techniques :

- ¹H/¹³C-NMR : Peaks for the cyclopropyl group (δ ~0.5–1.5 ppm) and hydroxyethyl protons (δ ~3.5–4.0 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₈NO₂: 196.1338).

- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>98%) and retention time consistency .

- X-ray Crystallography (if applicable): Resolves stereochemistry and hydrogen-bonding patterns .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer: Initial screening involves:

- In Vitro Assays :

- Enzyme Inhibition : Testing against kinases (e.g., PI3K, MAPK) or proteases using fluorogenic substrates.

- Receptor Binding : Radioligand displacement assays (e.g., σ receptors, GPCRs) to measure IC₅₀ values .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .

- Solubility/Stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer: SAR strategies include:

- Functional Group Modifications :

- Replace the hydroxyethyl group with methoxyethyl or fluorinated analogs to alter hydrophilicity/logP .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclopropyl ring to enhance metabolic stability .

- Pharmacophore Mapping : 3D-QSAR models (e.g., CoMFA) guide substituent placement for target affinity .

- Biological Testing : Compare analogs in assays (e.g., IC₅₀ shifts in receptor binding) to identify critical structural motifs .

Q. What mechanistic approaches elucidate target interactions of this compound?

Methodological Answer: Advanced techniques include:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in σ receptor active sites .

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- Cryo-EM/X-ray Crystallography : Resolves compound-target complexes at atomic resolution .

Key Finding : Hydroxyethyl hydrogen bonds with Asp126 in the σ₁ receptor, critical for affinity .

Q. How can researchers optimize this compound’s pharmacokinetic properties?

Methodological Answer: Optimization strategies focus on:

- Solubility Enhancement : Co-solvent systems (e.g., PEG 400) or prodrug design (e.g., phosphate ester of hydroxyethyl) .

- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., CYP3A4-mediated oxidation of piperidine) . Mitigate via deuteration or steric hindrance.

- Blood-Brain Barrier Penetration : LogD adjustments (target ~2–3) and P-glycoprotein efflux ratio assays .

Q. Example Protocol :

Measure LogD (shake-flask method, octanol/PBS).

Assess permeability in MDCK-MDR1 cells.

Refine using in silico ADMET predictors (e.g., SwissADME).

Q. How should contradictory biological data across studies be resolved?

Methodological Answer: Address discrepancies via:

- Orthogonal Assays : Confirm initial findings with complementary methods (e.g., SPR vs. ITC for binding validation) .

- Batch Reproducibility : Re-synthesize compound under standardized conditions to exclude impurity effects .

- Contextual Analysis : Evaluate assay conditions (pH, ionic strength) that may alter compound behavior .

Case Study : Discrepant σ receptor affinities resolved by controlling for redox-active buffer components (e.g., Tris vs. HEPES) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.